molecular formula C21H23FN4O3 B12249021 1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12249021
M. Wt: 398.4 g/mol
InChI Key: QEGFUZYZOMIHBN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-fluoro-4-methoxybenzoic acid with a suitable reagent to form the benzoyl chloride intermediate.

    Piperidine Derivative Formation: The benzoyl chloride intermediate is then reacted with piperidine in the presence of a base to form the piperidine derivative.

    Imidazo[1,2-b]pyridazine Attachment: The final step involves the attachment of the 2-methylimidazo[1,2-b]pyridazin-6-yl group to the piperidine derivative through an ether linkage, typically using a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and imidazo[1,2-b]pyridazin-6-yl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxybenzoyl)piperidine: Lacks the imidazo[1,2-b]pyridazin-6-yl group.

    4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine: Lacks the benzoyl group.

Uniqueness

1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to the presence of both the benzoyl and imidazo[1,2-b]pyridazin-6-yl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H23FN4O3

Molecular Weight

398.4 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H23FN4O3/c1-14-12-26-19(23-14)5-6-20(24-26)29-13-15-7-9-25(10-8-15)21(27)16-3-4-18(28-2)17(22)11-16/h3-6,11-12,15H,7-10,13H2,1-2H3

InChI Key

QEGFUZYZOMIHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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